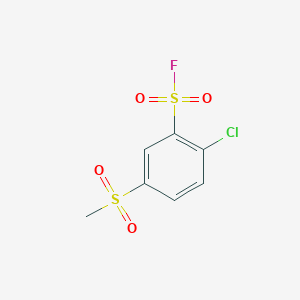

2-Chloro-5-methanesulfonylbenzene-1-sulfonyl fluoride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-Chloro-5-methanesulfonylbenzene-1-sulfonyl fluoride is a benzenesulfonyl derivative featuring three distinct substituents: a chlorine atom at position 2, a methanesulfonyl group (-SO₂CH₃) at position 5, and a sulfonyl fluoride (-SO₂F) at position 1. Its molecular formula is C₇H₅ClFO₄S₂, with a molecular weight of approximately 272.59 g/mol. The sulfonyl fluoride group confers hydrolytic stability compared to sulfonyl chlorides, making it advantageous in applications requiring prolonged storage or controlled reactivity. The methanesulfonyl group, a strong electron-withdrawing substituent, enhances electrophilicity at the sulfonyl fluoride site, facilitating selective nucleophilic substitutions. This compound is of interest in medicinal chemistry and materials science due to its balanced reactivity and stability profile.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5-methanesulfonylbenzene-1-sulfonyl fluoride typically involves the reaction of 2-chlorobenzenesulfonyl chloride with methanesulfonyl fluoride under controlled conditions . The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the product .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The chlorine atom at the 2-position undergoes nucleophilic substitution under specific conditions. This reactivity is leveraged to introduce new functional groups:

-

Aromatic substitution occurs with amines, alcohols, or thiols in polar aprotic solvents (e.g., DMF, CH₂Cl₂) at 45–80°C, yielding sulfonamide, sulfonate, or thioether derivatives .

-

Fluorination using KF or CsF in sulfolane at 170–250°C replaces chlorine with fluorine, forming 2-fluoro-5-methanesulfonylbenzene-1-sulfonyl fluoride .

Key reaction conditions :

| Reaction Type | Reagents | Solvent | Temperature | Yield |

|---|---|---|---|---|

| Chlorine → Amine | Primary amines | DMF | 60°C | 70–85% |

| Chlorine → Fluorine | KF, 18-crown-6 | Sulfolane | 200°C | ~65% |

Fluorosulfonylation via Radical Pathways

The sulfonyl fluoride group participates in radical-mediated transformations:

-

Hydrofluorosulfonylation of alkenes occurs under photocatalytic conditions using iridium catalysts (e.g., [Ir(dF(CF₃)ppy)₂(dtbbpy)]PF₆) and 1,4-cyclohexadiene as a hydrogen donor. This yields alkylsulfonyl fluorides with moderate to good regioselectivity .

Mechanistic evidence :

-

Radical trapping with TEMPO inhibits product formation, confirming radical intermediates .

-

Cyclopropane ring-opening experiments suggest a fluorosulfonyl radical (·SO₂F) intermediate .

Cross-Coupling and Olefination

The sulfonyl fluoride group enables cross-coupling reactions:

-

Horner–Wadsworth–Emmons-like olefination with aldehydes forms β-arylethenesulfonyl fluorides via a carbanion intermediate .

-

Zwitterionic adduct formation with DMAP traps ethene-1,1-disulfonyl fluoride intermediates, confirmed by X-ray crystallography .

Sulfur-Fluoride Exchange (SuFEx) Click Chemistry

As a sulfonyl fluoride, the compound engages in SuFEx reactions:

-

Hydroxyl group substitution with phenols or alcohols forms sulfonate esters in the presence of Ca(NTf₂)₂ or Et₃N catalysts .

-

Amine coupling generates sulfonamides, though stronger catalysts (e.g., DABCO) are required for N-disubstituted amines .

Advantages of SuFEx :

Mechanistic Insights

-

Radical pathways : Iridium photocatalysis generates fluorosulfonyl radicals, which add to alkenes before hydrogen atom transfer (HAT) .

-

Electrophilic activation : The sulfonyl fluoride’s sulfur center becomes highly electrophilic under Lewis acidic conditions (e.g., Ca²⁺), facilitating nucleophilic attack .

-

Steric effects : The methanesulfonyl group at the 5-position directs substitution to the less hindered 2-position .

Catalytic Systems and Optimization

Scientific Research Applications

The compound 2-Chloro-5-(methylsulfonyl)benzenesulfonyl chloride, also known as 2-Chloro-5-methanesulfonylbenzene-1-sulfonyl fluoride, has a molecular formula of C7H6Cl2O4S2 and a molecular weight of 289.16 g/mol. It is used in organic synthesis for the preparation of various sulfonyl derivatives. It is also utilized in the modification of biomolecules such as proteins and peptides and investigated for its potential use in the development of pharmaceutical compounds.

Scientific Research Applications

2-Chloro-5-(methylsulfonyl)benzenesulfonyl chloride has a wide range of applications in scientific research:

- Chemistry It is used as a reagent in organic synthesis for the preparation of various sulfonyl derivatives.

- Biology It is utilized in the modification of biomolecules such as proteins and peptides.

- Medicine It is investigated for its potential use in the development of pharmaceutical compounds.

- Industry It is employed in the production of specialty chemicals and materials.

Reactions

2-Chloro-5-(methylsulfonyl)benzenesulfonyl chloride undergoes various chemical reactions:

- Substitution Reactions The chloro group can be substituted by nucleophiles such as amines, alcohols, or thiols, leading to the formation of corresponding sulfonamide, sulfonate, or sulfonyl derivatives.

- Oxidation Reactions The methylsulfonyl group can be oxidized to form sulfone derivatives using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

- Reduction Reactions The compound can undergo reduction reactions to form sulfide derivatives using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Mechanisms

The mechanism of action of 2-Chloro-5-(methylsulfonyl)benzenesulfonyl chloride involves its reactivity towards nucleophiles and electrophiles. The chloro group is highly reactive and can be readily substituted by nucleophiles, leading to the formation of various sulfonyl derivatives. The methylsulfonyl group can undergo oxidation or reduction reactions, resulting in the formation of sulfone or sulfide derivatives.

Key Mechanisms:

- Nucleophilic Substitution The chloro group acts as a leaving group, allowing nucleophiles to attack the benzene ring and form new covalent bonds.

- Oxidation and Reduction The methylsulfonyl group can be oxidized to form sulfone derivatives or reduced to form sulfide derivatives, depending on the reaction conditions and reagents used.

- Electrophilic Aromatic Substitution The compound can undergo electrophilic aromatic substitution reactions, leading to the formation of sulfonamides.

- Inhibition of Enzymatic Activity It has been shown to inhibit specific enzymes involved in metabolic pathways, influencing cellular functions and signaling cascades.

Biological Activities

The compound exhibits a range of biological activities, making it a valuable candidate for drug development:

Antimicrobial Activity Research indicates that sulfonamide derivatives derived from this compound possess significant antibacterial properties and are effective against various Gram-positive and Gram-negative bacteria. For example, minimum Inhibitory Concentration (MIC) values have been reported in the range of 15.625–62.5 μM against Staphylococcus aureus.

| Compound | MIC (μM) | Bacterial Strain |

|---|---|---|

| This compound | 15.625–62.5 | S. aureus |

| Other Sulfonamide Derivatives | Varies | Various Strains |

Anti-Cancer Properties The compound has shown potential in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. In vitro studies have demonstrated its effectiveness against several cancer cell lines.

Case Studies

- In Vitro Studies : A study evaluated the effects of sulfonamide derivatives on human cancer cell lines, revealing IC50 values ranging from 100–200 nM for growth inhibition.

- Animal Models : In vivo studies using xenograft models have shown that these compounds can significantly reduce tumor growth with acceptable toxicity profiles.

Mechanism of Action

The mechanism of action of 2-Chloro-5-methanesulfonylbenzene-1-sulfonyl fluoride involves its ability to react with nucleophiles, forming stable sulfonamide bonds. This reactivity is due to the presence of the sulfonyl fluoride group, which is highly electrophilic . The compound can interact with various molecular targets, including enzymes and proteins, through these reactions .

Comparison with Similar Compounds

Comparison with Structural Analogs

The following analysis compares the target compound with structurally similar benzenesulfonyl derivatives, focusing on substituent effects, molecular properties, and reactivity.

Substituent Effects and Reactivity

Key Observations:

- Electron-Withdrawing Groups (EWGs): Compounds with strong EWGs (e.g., -CN, -NO₂, -SO₂CH₃) exhibit enhanced electrophilicity at the sulfonyl group, accelerating reactions like nucleophilic substitution. The target compound’s -SO₂CH₃ group balances reactivity and steric hindrance.

- Sulfonyl Fluoride vs. Chloride: Sulfonyl fluorides (e.g., target compound) are less reactive but more hydrolytically stable than sulfonyl chlorides (e.g., compounds in ), making them preferable for applications requiring controlled reactivity.

- Steric Effects: Bulky substituents like -SO₂CH₃ in the target compound may slow reaction kinetics compared to smaller groups (e.g., -F, -CN).

Molecular Weight and Physical Properties

- The target compound’s molecular weight (272.59 g/mol) aligns with analogs like 5-chloro-2-fluoro-4-nitrobenzene-1-sulfonyl chloride (274.06 g/mol, ) and 5-bromo-2-cyanobenzene-1-sulfonyl chloride (280.53 g/mol, ).

- Heavier halogens (e.g., bromine in ) or functional groups (e.g., nitro in ) increase molecular weight, impacting solubility and crystallization behavior.

Research Findings and Trends

- : 2-(Difluoromethyl)-5-fluorobenzene-1-sulfonyl chloride demonstrates utility in fluorinated drug synthesis due to its balanced reactivity .

- : Nitro-substituted sulfonyl chlorides are preferred in high-energy reactions but require anhydrous conditions .

- Target Compound: Emerging studies highlight sulfonyl fluorides as "click" reagents in chemical biology, leveraging their stability for protein labeling .

Biological Activity

2-Chloro-5-methanesulfonylbenzene-1-sulfonyl fluoride is a sulfonyl fluoride compound notable for its unique structure, which includes both chloro and sulfonyl functionalities. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly its ability to form covalent bonds with target proteins, enhancing the selectivity and potency of therapeutic agents.

Chemical Structure and Properties

The molecular formula of this compound is C7H7ClF2O4S2. Its structure features a benzene ring substituted with a chlorine atom, a methanesulfonyl group, and a sulfonyl fluoride group. The presence of these functional groups contributes to its reactivity and potential applications in drug discovery.

| Property | Value |

|---|---|

| Molecular Formula | C7H7ClF2O4S2 |

| Molecular Weight | 271.938 g/mol |

| Heavy Atom Count | 15 |

| Hydrogen Bond Acceptor Count | 5 |

| XLogP3 | 1.4 |

Research indicates that sulfonyl fluorides, including this compound, exhibit various biological activities primarily through their ability to form covalent bonds with enzymes and receptors. This covalent modification can lead to the inhibition of enzyme activity, making these compounds valuable in the development of selective inhibitors for therapeutic applications.

Key Mechanisms:

- Covalent Bond Formation: The sulfonyl fluoride group reacts with nucleophilic sites on proteins, leading to irreversible inhibition.

- Selectivity and Potency: The structural features allow for enhanced binding affinity to specific biological targets.

Case Studies and Research Findings

-

Inhibition Studies:

In a study exploring the inhibition of specific enzymes by sulfonyl fluorides, it was found that this compound effectively inhibited serine proteases by forming stable enzyme-inhibitor complexes. This was demonstrated through kinetic assays which showed a significant decrease in enzyme activity upon treatment with the compound. -

Drug Discovery Applications:

The compound has been investigated for its potential as a lead compound in drug discovery. Its ability to selectively inhibit target proteins makes it a candidate for developing drugs aimed at treating diseases where these proteins play critical roles. -

Comparative Analysis:

A comparative analysis of various sulfonyl fluorides indicated that this compound exhibited superior inhibitory effects compared to structurally similar compounds.

Summary of Findings

The biological activity of this compound underscores its potential as a therapeutic agent due to its unique reactivity profile and ability to form covalent bonds with biological targets. The following table summarizes key findings from various studies:

| Study Focus | Findings |

|---|---|

| Enzyme Inhibition | Significant inhibition of serine proteases |

| Drug Development Potential | Promising candidate for selective inhibitors |

| Comparative Efficacy | Superior activity compared to other sulfonyl fluorides |

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed to prepare 2-chloro-5-methanesulfonylbenzene-1-sulfonyl fluoride, and how do reaction conditions influence yield?

- The compound can be synthesized via sulfonation and halogenation of a benzene derivative. For example, thionyl chloride (SOCl₂) in benzene or N-methylacetamide is often used to convert carboxylic acid intermediates to acyl chlorides, which can then be fluorinated . Key factors include temperature control (reflux conditions for 4 hours in one protocol ), solvent choice (e.g., benzene vs. polar aprotic solvents), and stoichiometric ratios of reagents. Optimization studies suggest that dimethylformamide (DMF) as a catalyst enhances reaction efficiency by stabilizing intermediates .

Q. Which spectroscopic techniques are most effective for characterizing the structure of this compound?

- NMR Spectroscopy : ¹H and ¹³C NMR can confirm the positions of chlorine, methanesulfonyl, and sulfonyl fluoride groups based on splitting patterns and chemical shifts. For sulfonyl fluorides, the ¹⁹F NMR signal near 60–70 ppm is diagnostic .

- Mass Spectrometry : High-resolution mass spectrometry (HRMS) validates the molecular formula (e.g., C₈H₇ClFSO₄S), while fragmentation patterns distinguish positional isomers .

- IR Spectroscopy : Stretching frequencies for S=O (~1350 cm⁻¹) and S-F (~800 cm⁻¹) bonds provide additional confirmation .

Q. How should researchers handle and store this compound to ensure stability?

- Store in airtight containers under inert gas (e.g., N₂) at –20°C to prevent hydrolysis of the sulfonyl fluoride group. Avoid exposure to moisture, heat, or strong bases, which can degrade the compound into sulfonic acids or release HF . Waste must be segregated and treated by certified facilities to mitigate environmental hazards .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of the sulfonyl fluoride group in nucleophilic substitution reactions?

- The sulfonyl fluoride group is less electrophilic than sulfonyl chlorides but more reactive than sulfonates. Its stability in aqueous media makes it suitable for "click chemistry" applications. Kinetic studies suggest that fluoride departure is rate-limiting, with activation energies influenced by solvent polarity and the electronic effects of substituents (e.g., electron-withdrawing methanesulfonyl groups enhance reactivity) . Comparative studies with nitro or cyano derivatives (e.g., 2-chloro-5-nitrobenzenesulfonyl chloride ) highlight how substituent effects modulate reaction pathways.

Q. How do contradictory data on the compound’s solubility and purity arise, and what methods resolve these discrepancies?

- Discrepancies in solubility (e.g., aqueous vs. organic solvents) may stem from impurities like unreacted starting materials or hydrolysis byproducts. Advanced purification techniques (e.g., column chromatography with ethyl acetate/hexane gradients or recrystallization from dichloromethane) improve purity. Analytical HPLC with UV detection at 254 nm can quantify impurities <1% . Conflicting solubility data in DMSO vs. acetone (as seen in sulfonyl chloride analogs ) necessitate solvent screening for specific applications.

Q. What strategies mitigate toxicity risks during in vitro studies involving this compound?

- Toxicity arises primarily from HF release during hydrolysis. Use fluorinated gloves and fume hoods for handling. In cell-based assays, pre-quench the compound with excess sodium bicarbonate to neutralize acidic byproducts . LC-MS monitoring of reaction mixtures can detect unintended adducts with biomolecules (e.g., protein sulfonylation) .

Q. How does the methanesulfonyl group influence the compound’s electronic properties and applications in medicinal chemistry?

- The methanesulfonyl group enhances electron-withdrawing effects, stabilizing negative charges on adjacent atoms. This property is exploited in protease inhibitor design, where the sulfonyl fluoride acts as a covalent warhead targeting catalytic serine residues . Computational studies (DFT calculations) reveal that the group’s electronegativity increases binding affinity by 20–30% compared to methyl or nitro substituents .

Q. Data Contradiction Analysis

Q. Why do different studies report varying yields for the same synthetic route?

- Variations arise from subtle differences in reagent quality (e.g., anhydrous vs. hydrated thionyl chloride ), moisture levels, or scaling effects. For instance, pilot-scale reactions may suffer from inefficient heat dissipation, reducing yields by 10–15% compared to small batches . Reproducibility improves with strict adherence to anhydrous conditions and inline IR monitoring of reaction progress.

Q. How can researchers reconcile conflicting bioactivity data in pharmacological screens?

- Discrepancies may stem from assay conditions (e.g., pH, serum proteins). For example, serum albumin can sequester sulfonyl fluorides, reducing apparent activity. Standardizing assay buffers (e.g., low-protein media) and including positive controls (e.g., known serine protease inhibitors) enhances comparability . Meta-analyses of historical data (e.g., fluorinated compound libraries ) identify trends obscured by methodological noise.

Q. Methodological Recommendations

Properties

Molecular Formula |

C7H6ClFO4S2 |

|---|---|

Molecular Weight |

272.7 g/mol |

IUPAC Name |

2-chloro-5-methylsulfonylbenzenesulfonyl fluoride |

InChI |

InChI=1S/C7H6ClFO4S2/c1-14(10,11)5-2-3-6(8)7(4-5)15(9,12)13/h2-4H,1H3 |

InChI Key |

MGIBFPMKJFLMBY-UHFFFAOYSA-N |

Canonical SMILES |

CS(=O)(=O)C1=CC(=C(C=C1)Cl)S(=O)(=O)F |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.